molecular formula C9H14O2 B8728090 (Bicyclo[2.2.1]heptan-7-yl)acetic acid CAS No. 479690-18-1

(Bicyclo[2.2.1]heptan-7-yl)acetic acid

Cat. No. B8728090
M. Wt: 154.21 g/mol
InChI Key: GEUIGLBCTCFTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bicyclo[2.2.1]heptan-7-yl)acetic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Bicyclo[2.2.1]heptan-7-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Bicyclo[2.2.1]heptan-7-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

479690-18-1

Product Name

(Bicyclo[2.2.1]heptan-7-yl)acetic acid

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(7-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C9H14O2/c10-9(11)5-8-6-1-2-7(8)4-3-6/h6-8H,1-5H2,(H,10,11)

InChI Key

GEUIGLBCTCFTBK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium metal (78 mg, 11.2 mmol) was scraped under a tetrahydrofuran solution to remove the coating and then added to a solution of 4,4′-tertbutyl biphenyl (2.67 g, 10.02 mmol) in tetrahydrofuran (15 mL) under argon. The mixture was cooled to 0° C. and a blue-green color appeared over time. After 3 h, all the lithium metal was dissolved and the mixture was cannulated into a −78° C. mixture of 7-bromo-bicyclo[2.2.1]heptane (1.0 g, 5.71 mmol) in tetrahydrofuran (5 mL). The mixture turned colorless and then developed a red color and stirred at −78° C. for 30 min. The mixture was then quickly poured over freshly crushed dry ice. The resulting yellow mixture was allowed to warm to 25° C. and concentrated in vacuo. The residue was dissolved in diethyl ether (30 mL) and extracted with a 1N aqueous sodium hydroxide solution (2×15 mL). The combined aqueous extracts were acidified with concentrated hydrochloric acid and extracted with diethyl ether (3×10 mL). The combined organic layers were washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated in vacuo to afford bicyclo[2.2.1]hept-7-yl-acetic acid (554 mg, 63%)
Quantity
78 mg
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reactant
Reaction Step One
[Compound]
Name
4,4′-tertbutyl biphenyl
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2.67 g
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reactant
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15 mL
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reactant
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reactant
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1 g
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5 mL
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Synthesis routes and methods II

Procedure details

A mixture containing 0.05 mole of 7-carbethoxymethylene-bicyclo[2.2.1]heptane and 5 g. of 5% palladium on carbon catalyst and 250 ml. of ethanol is stirred under hydrogen until no more hydrogen is absorbed (about 1.2 liters are absorbed). The catalyst is removed by filtration and a solution containing 0.1 mole of potassium hydroxide in 20 ml. of water is added to the filtrate. The solution is then refluxed until no more starting material is observed by thin-layer chromatographic monitoring. The solvent is then removed by evaporation under vacuum and the resulting residue dissolved in 200 ml. of water and extracted three times with ethyl ether. The remaining aqueous phase is acidified with dilute aqueous hydrochloric acid and then extracted three times with ethyl acetate. The combined organic extracts are washed with water, then dried with anhydrous magnesium sulfate and filtered. The filtrate is evaporated to dryness, under vacuum, affording bicyclo[2.2.1]hept-7-yl acetic acid.
Name
7-carbethoxymethylene-bicyclo[2.2.1]heptane
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0.05 mol
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reactant
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reactant
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reactant
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0.1 mol
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